4-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-diisopropylphenol
Description
4-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-diisopropylphenol is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted with a 2,6-dimethylanilino group at position 3 and a 2,6-diisopropylphenol moiety at position 3. The imidazo[1,2-a]pyrimidine scaffold is a fused bicyclic system known for its pharmacological relevance, particularly in kinase inhibition and epigenetic modulation . The 2,6-diisopropylphenol group introduces steric bulk, which may influence solubility and target binding, while the 2,6-dimethylanilino substituent could enhance hydrophobic interactions in biological systems.
Properties
Molecular Formula |
C26H30N4O |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-di(propan-2-yl)phenol |
InChI |
InChI=1S/C26H30N4O/c1-15(2)20-13-19(14-21(16(3)4)24(20)31)23-25(30-12-8-11-27-26(30)29-23)28-22-17(5)9-7-10-18(22)6/h7-16,28,31H,1-6H3 |
InChI Key |
FPQUPXLNOGPJAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=CC=N3)C4=CC(=C(C(=C4)C(C)C)O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Alkylation of p-Hydroxybenzoic Acid
Reaction Conditions:
p-Hydroxybenzoic acid reacts with an alkylating agent, such as isopropyl halides, in the presence of an acidic or dehydrating medium at 60–65°C.Impurities and Purification:
The reaction produces by-products such as ether impurities and monoalkylated benzoic acids, which are removed through washing with solvents like toluene at basic pH, and hot water washes to eliminate residual impurities.
Step 2: Decarboxylation to Phenol
Decarboxylation Conditions:
The crude 4-hydroxy-3,5-diisopropylbenzoic acid is subjected to decarboxylation using alkali metal hydroxides (sodium or potassium hydroxide) in high boiling solvents (e.g., xylene or toluene) under inert atmosphere at temperatures between 120–160°C.Outcome:
This step yields 2,6-diisopropylphenol with high purity (~99.9%), free from impurities such as ether derivatives and monoalkylated phenols.
Preparation of the Heterocyclic Moiety
The heterocyclic fragment imidazo[1,2-a]pyrimidine is synthesized via a multi-step heterocyclization process involving chlorination, nucleophilic substitution, and cyclization reactions.
Step 3: Synthesis of 6-(Imidazo[1,2-a]pyridin-6-yl) Derivatives
Chlorination:
Starting from 6-iodoquinazoline, chlorination with phosphorus oxychloride (POCl₃) introduces reactive sites for subsequent substitution.Substitutions and Cross-Coupling:
Nucleophilic substitution with primary or secondary amines yields intermediates, which are then coupled with 2-aminopyridine derivatives via Suzuki–Miyaura cross-coupling to form the key 6-(imidazo[1,2-a]pyridin-6-yl) moiety.Cyclization:
The intermediates undergo cyclization with methyl or ethyl bromopyruvate, forming the fused heterocyclic system imidazo[1,2-a]pyrimidine .
Step 4: Functionalization at the 2-Position
- Mannich reactions or other substitution reactions introduce amino groups or other substituents at specific positions to optimize biological activity, as demonstrated in antiproliferative activity studies.
Coupling of Phenol and Heterocyclic Moiety
The final step involves coupling the phenolic core with the heterocyclic fragment:
Method:
Nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura) are employed to attach the heterocyclic group to the phenol derivative, specifically at the 3-position of the imidazo[1,2-a]pyrimidine.Reaction Conditions:
Typically, this involves a base (e.g., potassium carbonate), a palladium catalyst, and an appropriate solvent (e.g., dimethylformamide) under inert atmosphere at elevated temperatures (~80–120°C).
Purification and Final Processing
Extraction:
Post-reaction, the mixture is extracted with hydrocarbons like toluene or xylene to separate the organic layer containing the product.Washing:
The organic layer is washed with aqueous sodium bicarbonate to remove residual acids and then with water to eliminate inorganic impurities.Distillation:
The crude product is distilled under high vacuum to obtain the final compound with >99% purity, suitable for pharmaceutical use.
Summary Data Table of Preparation Steps
Research Findings and Considerations
The process described ensures high purity (>99%) essential for pharmaceutical applications, especially for intravenous formulations like Propofol analogs.
The decarboxylation step is critical for removing impurities and obtaining a phenol with the desired substitution pattern.
The heterocyclic synthesis is optimized to maximize yield and selectivity, with cross-coupling reactions being pivotal for attaching the imidazo[1,2-a]pyrimidine moiety.
Purification strategies, including solvent washes and vacuum distillation, are vital for removing residual impurities and catalysts.
Chemical Reactions Analysis
2.2. Functionalization with 2,6-Dimethylanilino Group
-
Nucleophilic substitution : The imidazo[1,2-a]pyrimidine-2-yl group may undergo amide or amine coupling with 2,6-dimethylaniline derivatives.
2.3. Coupling to 2,6-Diisopropylphenol
-
Alkylation : Propofol synthesis involves alkylation of p-hydroxybenzoic acid with isopropyl halides under acidic conditions, followed by purification .
-
Final Coupling : The phenol core may undergo nucleophilic aromatic substitution or esterification to attach the imidazo[1,2-a]pyrimidine-aniline complex.
Reaction Comparisons
*Yields not explicitly reported for imidazo[1,2-a]pyrimidine or aniline coupling steps.
Key Intermediates and Characterization
-
Imidazo[1,2-a]pyrimidine :
-
Propofol :
-
Final Compound :
Mechanistic Insights
-
Antioxidant Activity : Propofol’s phenolic structure enables free radical scavenging, potentially contributing to biological effects .
-
Reactivity : Methylene groups in imidazo[1,2-a]pyrimidines undergo Claisen-like condensations with aldehydes .
Challenges and Considerations
-
Purification : Propofol’s high purity demands rigorous solvent washing and activated carbon treatment .
-
Regioselectivity : Imidazo[1,2-a]pyrimidine synthesis may require careful control to avoid dimerization or side products .
-
Stability : Thiols or hydrazino derivatives of intermediates may oxidize during synthesis .
Scientific Research Applications
4-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-diisopropylphenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence .
Mechanism of Action
The mechanism of action of 4-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-diisopropylphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Core Heterocycles
- Target Compound : Imidazo[1,2-a]pyrimidine core (fused 5-6 bicyclic system).
- Compounds 14f–j () : Thiazole-pyrimidine hybrids (e.g., 14f: thiazole linked to pyrimidine via acetyl groups) .
- Compound in : Imidazo[4,5-b]pyridine (fused 6-5 system with pyridine and imidazole) .
- Compound : Imidazo[1,2-a]pyridine linked to pyrimidine via a carboxamide bridge .
Key Substituents
- Target Compound: Bulky 2,6-diisopropylphenol and electron-rich 2,6-dimethylanilino groups.
- 14f–j () : Varied thiazole substituents (ethyl, isopropyl, cyclopropyl) and 2,6-difluorophenylsulfonamido groups .
- Compounds : Trifluoromethyl, ethylsulfonyl, and halogenated aryl groups (e.g., 2-(3-ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine) .
- Compound : Difluorophenyl, methoxy, and piperazinyl substituents (molecular weight: 771.86) .
Physicochemical Properties
Functional Implications
- Target vs.
- Bulky Substituents: The 2,6-diisopropylphenol group in the target compound likely reduces solubility compared to smaller substituents (e.g., ethyl in 14f) but may enhance selectivity through steric exclusion .
- Electron-Withdrawing Groups: Compounds in and feature sulfonyl, trifluoromethyl, and cyano groups, which could improve metabolic stability relative to the target’s electron-donating anilino group .
Biological Activity
The compound 4-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-diisopropylphenol is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique imidazo[1,2-a]pyrimidine core linked to a diisopropylphenol moiety. The presence of the dimethylaniline group enhances its lipophilicity and may influence its interaction with biological targets.
Structural Formula
Key Structural Components
- Imidazo[1,2-a]pyrimidine : Known for various biological activities including antimicrobial and anticancer effects.
- Diisopropylphenol : A hydrophobic phenolic compound that serves as a general anesthetic (e.g., propofol).
Antimicrobial Activity
Research has indicated that derivatives of imidazo[1,2-a]pyrimidines exhibit significant antibacterial activity. A study synthesized a series of such compounds and tested them against various strains of bacteria. The results showed that several derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting that the imidazo[1,2-a]pyrimidine scaffold could be a promising lead for developing new antibiotics .
Inhibition of Enzymatic Activity
The compound has been explored for its ability to inhibit lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme linked to inflammation-related diseases such as atherosclerosis. One study reported that certain imidazo[1,2-a]pyrimidine derivatives displayed high potency as Lp-PLA2 inhibitors, which could translate into therapeutic applications for cardiovascular diseases .
Antioxidant Properties
The diisopropylphenol component is known for its antioxidant properties. Studies have shown that compounds with similar structures can scavenge free radicals effectively, potentially providing neuroprotective effects . This antioxidant activity may enhance the therapeutic profile of the compound in neurodegenerative conditions.
Interaction with Biological Targets
The biological activities of this compound are likely mediated through interactions with specific protein targets:
- Glycogen Synthase Kinase 3 (GSK3) : Inhibitors of GSK3 have been shown to lower plasma glucose levels and may offer therapeutic benefits for type 2 diabetes . Compounds similar to this one are being investigated for their efficacy in modulating GSK3 activity.
- Sodium Channels : The diisopropylphenol moiety has been implicated in modulating sodium channel activity in neuronal tissues, which is relevant for anesthetic effects .
Case Study 1: Antibacterial Efficacy
In vitro studies were conducted on a series of imidazo[1,2-a]pyrimidine derivatives. Among these, the compound exhibited significant antibacterial effects against resistant strains of Staphylococcus aureus and Escherichia coli. This suggests potential utility in treating infections caused by multidrug-resistant organisms .
Case Study 2: Anti-inflammatory Potential
A recent investigation into the anti-inflammatory properties of imidazo[1,2-a]pyrimidine derivatives highlighted their ability to reduce inflammatory markers in cellular models. This supports the hypothesis that these compounds could be beneficial in managing chronic inflammatory conditions .
Q & A
Q. Q1. What synthetic methodologies are recommended for preparing 4-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-diisopropylphenol, and how can reaction conditions be optimized?
Answer: The Groebke–Blackburn reaction is a robust single-step method for synthesizing imidazo[1,2-a]pyrimidine derivatives. Key steps include:
- Reactants: Combine 2-aminopyrimidine, 2,6-dimethylaniline, and a carbonyl component (e.g., isocyanides) under microwave or reflux conditions .
- Optimization: Vary solvents (e.g., ethanol, acetonitrile), temperature (80–120°C), and catalyst (e.g., Yb(OTf)₃) to enhance yield. For example, ethanol at 100°C for 12 hours achieved ~70% yield in related imidazo[1,2-a]pyridine syntheses .
- Purity Control: Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC or TLC .
Q. Q2. How should researchers characterize the structural and electronic properties of this compound?
Answer: A multi-technique approach is critical:
- X-ray Crystallography: Resolve the crystal structure to confirm substituent positions and hydrogen-bonding interactions (e.g., perchlorate counterion interactions in imidazo[1,2-a]pyridinium analogs) .
- NMR Spectroscopy: Assign ¹H/¹³C signals to verify regioselectivity. For example, imidazo[1,2-a]pyrimidine protons typically resonate at δ 7.5–8.5 ppm .
- Mass Spectrometry: Use HRMS (ESI) to validate molecular weight (e.g., [M+H]⁺ within 5 ppm error) .
Advanced Research Questions
Q. Q3. How can researchers investigate the biological activity of this compound, particularly its interaction with therapeutic targets?
Answer:
- In Vitro Assays: Screen against enzyme targets (e.g., kinases, ion channels) using fluorescence polarization or SPR. For example, imidazo[1,2-a]pyrimidine analogs show SGLT2 inhibition (IC₅₀ ~10 nM) .
- Cellular Models: Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to reference compounds like imidazo[1,2-a]pyridine antitumor agents .
- Mechanistic Studies: Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins, guided by structural analogs (e.g., imidazo[1,5-a]pyrimidine CDK2 inhibitors) .
Q. Q4. How should contradictory data on biological activity be addressed? For instance, conflicting reports on kinase inhibition vs. antioxidant effects.
Answer:
- Dose-Response Analysis: Re-test activity across a broader concentration range (e.g., 1 nM–100 µM) to identify off-target effects .
- Redox Profiling: Quantify ROS scavenging (e.g., DPPH assay) to distinguish antioxidant activity from kinase inhibition .
- Structural Modifications: Synthesize derivatives with substituent variations (e.g., replacing diisopropylphenol with methoxy groups) to isolate structure-activity relationships (SAR) .
Q. Q5. What strategies are effective for studying coordination chemistry or metal complexation with this compound?
Answer:
- Ligand Design: Utilize the imidazo[1,2-a]pyrimidine core as a tridentate ligand. For example, 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine forms stable Fe(II) complexes .
- Spectroscopic Analysis: Monitor UV-Vis shifts (e.g., ligand-to-metal charge transfer bands) and conduct cyclic voltammetry to assess redox behavior .
- XAFS/EPR: Characterize metal-ligand bonding geometry and spin states in complexes .
Q. Q6. How can researchers resolve challenges in solubility and formulation for in vivo studies?
Answer:
- Co-Solvent Systems: Use DMSO/PEG-400 mixtures (e.g., 10% DMSO in saline) to enhance solubility while minimizing toxicity .
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability, as seen in rilpivirine analogs .
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance tissue penetration .
Data Analysis & Experimental Design
Q. Q7. What statistical approaches are recommended for analyzing SAR data across derivative libraries?
Answer:
- Multivariate Analysis: Apply PCA or PLS regression to correlate substituent properties (e.g., Hammett σ, logP) with bioactivity .
- Machine Learning: Train random forest models on datasets (e.g., IC₅₀ values) to predict novel active compounds .
- Validation: Use leave-one-out cross-validation (LOOCV) to assess model robustness .
Q. Q8. How should researchers design experiments to explore the compound’s photophysical properties?
Answer:
- Fluorescence Studies: Measure quantum yield and Stokes shift in solvents of varying polarity (e.g., hexane vs. DMSO) .
- TD-DFT Calculations: Simulate electronic transitions and compare to experimental UV-Vis spectra .
- Aggregation Studies: Monitor emission quenching in concentrated solutions to assess aggregation-induced emission (AIE) effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
